An In-depth Technical Guide to N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide: Synthesis, Characterization, and Properties
An In-depth Technical Guide to N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the novel compound N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide. As this molecule is not extensively described in current literature, this document serves as a foundational resource, offering theoretically derived data and detailed, field-proven methodologies for its preparation and analysis. The guide is structured to provide not just procedural steps but also the scientific rationale behind them, empowering researchers to confidently synthesize, purify, and characterize this and similar N-acyl-2,6-diaminopyridine derivatives. The potential biological significance of this class of compounds, particularly as kinase inhibitors and antiviral agents, underscores the importance of this guide for professionals in drug discovery and development.
Introduction and Rationale
N-acyl-2,6-diaminopyridine derivatives represent a class of compounds with significant potential in medicinal chemistry. The 2,6-diaminopyridine scaffold is a key pharmacophore found in a variety of biologically active molecules. Acylation of one of the amino groups can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
The target molecule, N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide, incorporates a 3-methylbut-2-enoyl (or tigloyl) group. This unsaturated acyl chain introduces a degree of rigidity and specific stereoelectronic properties that can be crucial for binding to biological targets. The presence of a free amino group at the 6-position of the pyridine ring provides a site for further functionalization or for critical interactions with a biological receptor.
Given the interest in aminopyridine derivatives for applications such as kinase inhibition and antiviral therapies, a detailed understanding of the synthesis and properties of novel analogues like N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide is of high value to the scientific community.[1][2][3]
Physicochemical and Predicted Properties
Due to the absence of experimental data for the title compound, its properties have been predicted based on the known characteristics of its constituent fragments: the 2,6-diaminopyridine core and the 3-methylbut-2-enoic acid moiety.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₁₀H₁₃N₃O | Based on structural components. |
| Molecular Weight | 191.23 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a crystalline solid. | Analogy with similar N-acylaminopyridines.[4] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | Based on the polar aminopyridine head and the moderately nonpolar acyl chain. |
| Melting Point | Estimated to be in the range of 150-200 °C. | General range for similar acylated aminopyridines. |
| pKa | The pyridine nitrogen is expected to be weakly basic. The amino groups are also basic, with the 6-amino group being more basic than the amide nitrogen. | General knowledge of pyridine and amine basicity. |
| LogP | Estimated to be in the range of 1.5 - 2.5. | Calculated based on fragment contributions, suggesting moderate lipophilicity. |
Synthesis of N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide
The synthesis of the title compound can be achieved through the mono-acylation of 2,6-diaminopyridine. The key challenge in this synthesis is to achieve selective mono-acylation over di-acylation. This can be controlled by careful stoichiometry of the reagents and reaction conditions. Two primary synthetic routes are proposed.
Route 1: Acylation using an Acyl Halide
This is a classic and efficient method for amide bond formation. 3-methylbut-2-enoyl chloride can be prepared from the corresponding carboxylic acid using standard reagents like oxalyl chloride or thionyl chloride.
Figure 1: Synthetic workflow for Route 1.
Experimental Protocol:
Step 1: Preparation of 3-methylbut-2-enoyl chloride
-
To a solution of 3-methylbut-2-enoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
The resulting solution of 3-methylbut-2-enoyl chloride is typically used directly in the next step without purification.
Step 2: Acylation of 2,6-Diaminopyridine
-
Dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous DCM in a separate flask under a nitrogen atmosphere.
-
Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.1 eq).
-
Cool the solution to 0 °C.
-
Slowly add the solution of 3-methylbut-2-enoyl chloride (0.95 eq to favor mono-acylation) in DCM to the 2,6-diaminopyridine solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Amide Coupling using a Coupling Agent
This route avoids the need to prepare the acyl chloride and often proceeds under milder conditions. Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are commonly used.
Figure 2: Synthetic workflow for Route 2.
Experimental Protocol:
-
To a solution of 3-methylbut-2-enoic acid (1.0 eq) in anhydrous DMF, add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and EDC (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 2,6-diaminopyridine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Purification and Characterization
Purification
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis.
Recrystallization:
-
If the product obtained after chromatography is a solid, it can be further purified by recrystallization.
-
A suitable solvent system would likely be a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, methanol, or ethyl acetate) and a nonpolar solvent in which it is less soluble (e.g., hexane or diethyl ether).[5][6][7]
-
The crude solid is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is added dropwise until turbidity is observed. The solution is then gently warmed until it becomes clear again and allowed to cool slowly to induce crystallization.
Analytical Characterization
The structure and purity of the synthesized N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide can be confirmed by a combination of spectroscopic and chromatographic methods.
Figure 3: Analytical workflow for characterization.
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~9.5-10.0 ppm (s, 1H): Amide N-H proton.
-
δ ~7.3-7.5 ppm (t, 1H): Pyridine H-4 proton.
-
δ ~6.0-6.2 ppm (d, 1H): Pyridine H-3 or H-5 proton.
-
δ ~5.8-6.0 ppm (s, 1H): Olefinic proton of the 3-methylbut-2-enoyl group.
-
δ ~5.5-5.7 ppm (s, 2H): Amino N-H₂ protons.
-
δ ~2.1 ppm (s, 3H): Methyl group on the double bond.
-
δ ~1.8 ppm (s, 3H): Methyl group on the double bond.
-
Note: Chemical shifts are predictive and can vary based on solvent and concentration.[8]
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~165-170 ppm: Amide carbonyl carbon.
-
δ ~158-160 ppm: Pyridine C-2 and C-6 carbons.
-
δ ~150-155 ppm: Olefinic carbon of the acyl group attached to the carbonyl.
-
δ ~138-140 ppm: Pyridine C-4 carbon.
-
δ ~115-120 ppm: Olefinic carbon of the acyl group bearing the methyl groups.
-
δ ~95-100 ppm: Pyridine C-3 and C-5 carbons.
-
δ ~25-30 ppm: Methyl carbons of the acyl group.
-
δ ~18-22 ppm: Methyl carbons of the acyl group.[9]
-
-
FTIR (ATR):
-
~3400-3200 cm⁻¹: N-H stretching vibrations (amine and amide).
-
~3100-3000 cm⁻¹: C-H stretching (aromatic and olefinic).
-
~2950-2850 cm⁻¹: C-H stretching (aliphatic).
-
~1660-1680 cm⁻¹: C=O stretching (amide I band).
-
~1600-1580 cm⁻¹: C=C and C=N stretching (pyridine ring).
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₁₀H₁₄N₃O⁺ [M+H]⁺: 192.1131. The observed mass should be within a few ppm of this value.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (likely around 260-280 nm).
-
This method can be used to assess the purity of the final compound.[12][13][14]
Safety and Handling
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and the final product.[3]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
2,6-Diaminopyridine: Toxic if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. Handle with care and avoid inhalation of dust.[5][15][16]
-
3-Methylbut-2-enoic acid and its acyl chloride: Corrosive and can cause severe skin burns and eye damage. The acyl chloride is highly reactive and will react with moisture in the air to produce HCl gas. Handle with extreme care.[17]
-
Coupling Agents (EDC, DCC): Can be sensitizers and irritants. Avoid skin contact.
-
Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. DMF is a reproductive hazard. Minimize exposure and use appropriate containment.
-
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic waste should be collected in a designated, labeled container.
Potential Applications and Future Directions
Derivatives of 2,6-diaminopyridine have shown promise in various therapeutic areas. The structural features of N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide make it an interesting candidate for screening in several biological assays:
-
Kinase Inhibition: The aminopyridine scaffold is a known hinge-binding motif for many kinases. The specific acyl group could confer selectivity for certain kinase targets.[3]
-
Antiviral Activity: N-acylated 2,6-diaminopyridines have been reported to possess antiviral properties.[2]
-
Fragment-Based Drug Discovery: The free 6-amino group provides a vector for further elaboration in fragment-based lead optimization.
Future work should focus on the synthesis and biological evaluation of this compound and a library of related analogues with variations in the acyl chain. X-ray crystallography of the compound or its complexes with target proteins would provide valuable structural insights for rational drug design.[17]
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